Metopimazine

Catalog No.
S535291
CAS No.
14008-44-7
M.F
C22H27N3O3S2
M. Wt
445.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metopimazine

CAS Number

14008-44-7

Product Name

Metopimazine

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(3-(2-methylsulfonylphenothiazin-10-yl) propyl)isonipecotinamide, metopimazine, metopimazine hydrochloride, Vogalene

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

The exact mass of the compound Metopimazine is 445.1494 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Isonipecotic Acids - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metopimazine is a phenothiazine-derived compound that functions as a potent and selective dopamine D2 and D3 receptor antagonist. Primarily utilized as an antiemetic, its key procurement-relevant characteristic is its limited ability to cross the blood-brain barrier. This peripheral selectivity is central to its value proposition, distinguishing it from other dopamine antagonists by minimizing central nervous system (CNS) side effects while effectively modulating gastrointestinal motility and the chemoreceptor trigger zone.

Substituting Metopimazine with other dopamine antagonists introduces significant, application-critical variables. Metoclopramide, while also a D2 antagonist, readily crosses the blood-brain barrier, creating a high risk of confounding central nervous system effects, including extrapyramidal symptoms, which are largely absent with Metopimazine. Domperidone, another peripherally-restricted alternative, carries a distinct cardiovascular liability due to hERG channel inhibition, a risk not associated with Metopimazine. Furthermore, Metopimazine's lack of interaction with serotonin 5-HT3 and 5-HT4 receptors provides a cleaner pharmacological profile compared to metoclopramide, making it essential for studies requiring precise isolation of the dopaminergic pathway. Therefore, substitution compromises safety, CNS-related side effect profiles, and receptor selectivity, making this specific compound critical for reproducible and targeted research.

Significantly Reduced Central Nervous System Intrusion Compared to Key Alternatives

An in-vitro model of the blood-brain barrier (BBB) demonstrated that Metopimazine's active metabolite, metopimazine acid, exhibits markedly lower brain penetration than other common antiemetic dopamine antagonists. This property is critical for avoiding centrally-mediated side effects and is consistent with clinical observations of a near-absence of extrapyramidal symptoms, a frequent issue with the centrally-acting comparator, metoclopramide.

Evidence DimensionBrain Penetration (in-vitro BBB model)
Target Compound DataVery low penetration
Comparator Or BaselineHigher penetration observed for Metoclopramide, Domperidone, and Chlorpromazine
Quantified DifferenceDemonstrated lowest brain penetration among the tested antiemetic compounds
ConditionsIn-vitro model using brain capillary endothelial cells co-cultured with primary rat glial cells.

For researchers needing to isolate peripheral D2 receptor effects without confounding central nervous system activity, this compound provides a significantly cleaner in-vivo tool than metoclopramide.

Favorable Cardiovascular Safety: No hERG Inhibition Unlike Domperidone

Unlike the structurally similar peripheral D2 antagonist domperidone, Metopimazine shows no inhibition of the hERG potassium channel. Inhibition of the hERG channel is a major liability in drug development, as it is linked to QT interval prolongation and potentially fatal cardiac arrhythmias.

Evidence DimensionhERG Channel Inhibition
Target Compound DataNo inhibition
Comparator Or BaselineDomperidone: Known hERG channel inhibitor
Quantified DifferenceQualitative but critical difference in a key cardiotoxicity pathway
ConditionsIn-vitro ion channel assays.

This compound is a more suitable candidate for development or as a tool compound in long-term studies where cardiovascular safety is a primary concern, avoiding the known cardiac risks of domperidone.

High-Potency D2 Antagonism for Dose-Sensitive Applications

Metopimazine is a highly potent dopamine D2 receptor antagonist, reported to be approximately 100 times more potent than metoclopramide in-vitro. This allows for the use of lower concentrations to achieve effective receptor blockade, which can reduce the potential for off-target effects and increase experimental precision.

Evidence DimensionD2 Receptor Antagonist Potency
Target Compound DataHigh potency
Comparator Or BaselineMetoclopramide
Quantified Difference~100x more potent than metoclopramide
ConditionsIn-vitro receptor binding assays.

Procurement of this compound is justified for high-sensitivity assays where achieving maximal D2 antagonism with minimal compound concentration is essential for both data quality and cost-effectiveness.

Defined Solubility Profile for Process and Formulation Compatibility

Metopimazine is characterized as a pale yellowish-white crystalline powder that is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and methanol. This established solubility profile is a critical parameter for procurement, informing solvent selection for stock solution preparation, analytical method development (e.g., HPLC), and early-stage formulation work, ensuring process compatibility.

Evidence DimensionSolubility
Target Compound DataInsoluble in water; Soluble in DMSO and methanol
Comparator Or BaselineNot applicable (intrinsic property)
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions.

Knowing the specific solubility characteristics upfront prevents material loss and process delays, allowing for direct integration into established workflows using common laboratory solvents like methanol or DMSO.

Isolating Peripheral Dopamine D2/D3 Receptor Function in CNS-Sensitive Models

For in-vivo studies in models where central nervous system side effects (e.g., sedation, extrapyramidal symptoms) would confound results, Metopimazine is the appropriate choice. Its minimal blood-brain barrier penetration ensures that observed effects on gastrointestinal motility or emesis are peripherally mediated, unlike centrally-acting agents such as metoclopramide.

Development of Antiemetic or Prokinetic Formulations with a Superior Cardiovascular Safety Profile

When developing novel formulations or conducting long-term efficacy studies, Metopimazine serves as a safer alternative to domperidone. Its lack of hERG channel inhibition removes the significant risk of inducing cardiac arrhythmias, a critical consideration for regulatory approval and clinical translation.

High-Throughput Screening or Potency Assays Requiring Efficient D2 Blockade

Due to its high potency—reportedly 100-fold greater than metoclopramide—Metopimazine is ideal for assays where achieving near-complete D2 receptor antagonism at low nanomolar concentrations is required. This allows for reduced compound usage and minimizes the risk of non-specific binding or off-target effects at higher concentrations.

Prokinetic and Antiemetic Research Where Serotonergic Pathways Must Be Avoided

In research focused specifically on the role of dopamine in gastrointestinal function, Metopimazine's selectivity is a key advantage. Unlike metoclopramide, it does not interact with 5-HT3 or 5-HT4 receptors, ensuring that observed prokinetic or antiemetic effects can be confidently attributed to the dopaminergic system.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

445.14938408 Da

Monoisotopic Mass

445.14938408 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

170.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

238S75V9AV

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 13 of 14 companies with hazard statement code(s):;
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiemetics

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD05 - Metopimazine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

14008-44-7

Wikipedia

Metopimazine

Dates

Last modified: 08-15-2023
1: Rochoy M, Auffret M, Béné J, Gautier S; Réseau français des centres régionaux de pharmacovigilance. [Antiemetics and cardiac effects potentially linked to prolongation of the QT interval: Case/non-case analysis in the national pharmacovigilance database]. Rev Epidemiol Sante Publique. 2017 Feb;65(1):1-8. doi: 10.1016/j.respe.2016.06.335. Epub 2016 Dec 14. French. PubMed PMID: 27988172.
2: Mallet E, Bounoure F, Skiba M, Saussereau E, Goullé JP, Castanet M. Pharmacokinetic study of metopimazine by oral route in children. Pharmacol Res Perspect. 2015 Jun;3(3):e00130. doi: 10.1002/prp2.130. Epub 2015 Jun 1. PubMed PMID: 26171218; PubMed Central PMCID: PMC4492748.
3: Roussel V, Tritz T, Souty C, Turbelin C, Arena C, Lambert B, Lillo-Lelouët A, Kernéis S, Blanchon T, Hanslik T. Estimating the excess of inappropriate prescriptions of anti-dopaminergic anti-emetics during acute gastroenteritis epidemics in France. Pharmacoepidemiol Drug Saf. 2013 Oct;22(10):1080-5. doi: 10.1002/pds.3486. Epub 2013 Aug 12. PubMed PMID: 23935001.
4: Hubert-Roux M, Bounoure F, Skiba M, Bozec P, Churlaud F, Lange CM. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. J Mass Spectrom. 2010 Oct;45(10):1121-9. doi: 10.1002/jms.1790. PubMed PMID: 20690157.
5: Naguib IA, Abdelkawy M. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Eur J Med Chem. 2010 Sep;45(9):3719-25. doi: 10.1016/j.ejmech.2010.05.021. Epub 2010 May 15. PubMed PMID: 20538381.
6: Kilgore KH, Hill JE, Powell JF, Watson CA, Yanong RP. Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. J Aquat Anim Health. 2009 Sep;21(3):133-9. doi: 10.1577/H08-030.1. PubMed PMID: 20043397.
7: Dupuis LL, Nathan PC. Optimizing emetic control in children receiving antineoplastic therapy: beyond the guidelines. Paediatr Drugs. 2010;12(1):51-61. doi: 10.2165/11316190-000000000-00000. Review. PubMed PMID: 20034341.
8: Ellebaek E, Herrstedt J. Optimizing antiemetic therapy in multiple-day and multiple cycles of chemotherapy. Curr Opin Support Palliat Care. 2008 Mar;2(1):28-34. doi: 10.1097/SPC.0b013e3282f44a75. Review. PubMed PMID: 18685391.
9: Bounoure F, Lahiani Skiba M, Besnard M, Arnaud P, Mallet E, Skiba M. Effect of iontophoresis and penetration enhancers on transdermal absorption of metopimazine. J Dermatol Sci. 2008 Dec;52(3):170-7. doi: 10.1016/j.jdermsci.2008.06.009. Epub 2008 Aug 3. PubMed PMID: 18678472.
10: Frédéric B, Malika LS, Marie H, Eric M, Philippe A, Mohamed S. Percutaneous absorption of metopimazine and effect of cyclodextrins. Drug Dev Ind Pharm. 2008 May;34(5):478-84. doi: 10.1080/03639040701743873 . PubMed PMID: 18473229.
11: Valeyre P, Favier R, Adam M, Quinet B, Grimprel E, Parez N. [Tolerance and efficacy of mefloquine as the first line treatment of uncomplicated P. falciparum malaria in children]. Pathol Biol (Paris). 2008 Feb;56(1):21-8. doi: 10.1016/j.patbio.2007.09.003. Epub 2008 Jan 4. French. PubMed PMID: 18178023.
12: Jolliet P, Nion S, Allain-Veyrac G, Tilloy-Fenart L, Vanuxeem D, Berezowski V, Cecchelli R. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood-brain barrier. Pharmacol Res. 2007 Jul;56(1):11-7. Epub 2006 Dec 19. PubMed PMID: 17572097.
13: Gazy AA, Hassan EM, Abdel-Hay MH, Belal TS. Differential pulse cathodic voltammetric determination of floctafenine and metopimazine. J Pharm Biomed Anal. 2007 Mar 12;43(4):1535-9. Epub 2006 Dec 11. PubMed PMID: 17161576.
14: Herrstedt J, Sigsgaard TC, Nielsen HA, Handberg J, Langer SW, Ottesen S, Dombernowsky P. Randomized, double-blind trial comparing the antiemetic effect of tropisetron plus metopimazine with tropisetron plus placebo in patients receiving multiple cycles of multiple-day cisplatin-based chemotherapy. Support Care Cancer. 2007 Apr;15(4):417-26. Epub 2006 Nov 9. PubMed PMID: 17093916.
15: Khamales S, Bethune-Volters A, Chidiac J, Bensaoula O, Delgado A, Di Palma M. A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis. Anticancer Drugs. 2006 Feb;17(2):217-24. Erratum in: Anticancer Drugs. 2006 Jun;17(5):599. Khamales, Slimane [added]. PubMed PMID: 16428941.
16: Bloch J, Rixe O, Meric JB, Delgado A, Khayat D. Comparison of the efficacy and safety of combinations of metopimazine or ondansetron with methylprednisolone in the prevention of delayed emesis in patients receiving chemotherapy. Curr Med Res Opin. 2005 Nov;21(11):1763-71. PubMed PMID: 16307696.
17: Nathan PC, Tomlinson G, Dupuis LL, Greenberg ML, Ota S, Bartels U, Feldman BM. A pilot study of ondansetron plus metopimazine vs. ondansetron monotherapy in children receiving highly emetogenic chemotherapy: a Bayesian randomized serial N-of-1 trials design. Support Care Cancer. 2006 Mar;14(3):268-76. Epub 2005 Jul 29. PubMed PMID: 16052316.
18: Dupuis LL, Nathan PC. Options for the prevention and management of acute chemotherapy-induced nausea and vomiting in children. Paediatr Drugs. 2003;5(9):597-613. Review. PubMed PMID: 12956617.
19: Sigsgaard T, Herrstedt J, Handberg J, Kjaer M, Dombernowsky P. Ondansetron plus metopimazine compared with ondansetron plus metopimazine plus prednisolone as antiemetic prophylaxis in patients receiving multiple cycles of moderately emetogenic chemotherapy. J Clin Oncol. 2001 Apr 1;19(7):2091-7. PubMed PMID: 11283143.
20: Sigsgaard T, Herrstedt J, Christensen P, Andersen O, Dombernowsky P. Antiemetic efficacy of combination therapy with granisetron plus prednisolone plus the dopamine D2 antagonist metopimazine during multiple cycles of moderately emetogenic chemotherapy in patients refractory to previous antiemetic therapy. Support Care Cancer. 2000 May;8(3):233-7. PubMed PMID: 10789966.

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